An In-depth Technical Guide to the Spectral Data Analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine
An In-depth Technical Guide to the Spectral Data Analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine
This guide provides a comprehensive technical analysis of the spectral data for the novel compound 3-(2-Acetoxybenzoyl)-2-chloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive examination of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy characteristics. Given the novelty of this specific molecule, this guide establishes a robust analytical framework by dissecting the spectral features of its core fragments: the 2-acetoxybenzoyl and the 2-chloropyridine-3-carbonyl moieties. This approach allows for a scientifically grounded prediction of the spectral data, providing a valuable reference for the synthesis and characterization of this and similar compounds.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The logical workflow for this analysis is to first elucidate the structure and then predict and interpret the spectral data derived from it.
Caption: Figure 1: Analytical Workflow for Spectral Data Analysis.
The structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine combines a substituted pyridine ring with an acetoxybenzoyl group. This amalgamation of functional groups dictates a unique electronic environment for each atom, which in turn governs the compound's interaction with various spectroscopic techniques.
Caption: Figure 2: Structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic singlet for the acetyl methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the molecule.
Table 1: Predicted ¹H NMR Data for 3-(2-Acetoxybenzoyl)-2-chloropyridine
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet of doublets | 1H | H6' (Pyridine) | Deshielded due to proximity to the electronegative nitrogen and the carbonyl group. |
| ~8.0 | Doublet of doublets | 1H | H4' (Pyridine) | Influenced by the adjacent chlorine and carbonyl group. |
| ~7.8-7.6 | Multiplet | 2H | H3, H5 (Benzene) | Aromatic protons on the benzene ring, with shifts influenced by the ortho- and para-directing acetoxy group. |
| ~7.4 | Doublet of doublets | 1H | H5' (Pyridine) | Expected to be the most upfield of the pyridine protons. |
| ~7.3-7.1 | Multiplet | 2H | H4, H6 (Benzene) | Aromatic protons on the benzene ring. |
| ~2.3 | Singlet | 3H | -COCH₃ | Characteristic singlet for the acetyl methyl protons. |
Rationale for Predictions: The predicted chemical shifts are extrapolated from the known spectra of 2-acetoxybenzoic acid and 2-chloropyridine derivatives. For instance, the aromatic protons of aspirin appear between 7.1 and 8.2 ppm, while the protons of 2-chloropyridine are found in the 7.2 to 8.4 ppm range. The electron-withdrawing nature of the carbonyl group and the chlorine atom will deshield the adjacent pyridine protons, pushing them downfield. The acetoxy group on the benzoyl ring will have a moderate shielding/deshielding effect on the benzene protons depending on their position.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom. The presence of two carbonyl carbons and several quaternary carbons is a key feature to anticipate.
Table 2: Predicted ¹³C NMR Data for 3-(2-Acetoxybenzoyl)-2-chloropyridine
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O (Ketone) | Ketone carbonyls are typically found in this downfield region. |
| ~169 | C=O (Ester) | Ester carbonyls are slightly more shielded than ketone carbonyls. |
| ~152 | C2' (Pyridine) | Carbon bearing the chlorine atom, deshielded. |
| ~150 | C6' (Pyridine) | Carbon adjacent to nitrogen, deshielded. |
| ~148 | C2 (Benzene) | Carbon attached to the acetoxy group. |
| ~138 | C4' (Pyridine) | Aromatic pyridine carbon. |
| ~134 | C4 (Benzene) | Aromatic benzene carbon. |
| ~131 | C6 (Benzene) | Aromatic benzene carbon. |
| ~128 | C3' (Pyridine) | Quaternary carbon attached to the benzoyl group. |
| ~126 | C5' (Pyridine) | Aromatic pyridine carbon. |
| ~125 | C1 (Benzene) | Quaternary carbon attached to the carbonyl group. |
| ~124 | C5 (Benzene) | Aromatic benzene carbon. |
| ~122 | C3 (Benzene) | Aromatic benzene carbon. |
| ~21 | -COCH₃ | Acetyl methyl carbon. |
Rationale for Predictions: These predictions are based on the established ¹³C NMR data for 2-acetoxybenzoic acid and 2-chloronicotinonitrile. The carbonyl carbons are expected at the lowest field. The pyridine carbons will have chemical shifts influenced by the nitrogen and chlorine atoms, while the benzene carbons will be affected by the acetoxy and carbonyl substituents.
Predicted Mass Spectrometry (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns. The presence of chlorine will result in a distinctive M+2 isotopic pattern for chlorine-containing fragments.
Table 3: Predicted Key MS Fragmentation Peaks
| m/z | Proposed Fragment | Rationale |
| [M]+ | Molecular Ion | Represents the intact molecule. |
| [M-42]+ | Loss of ketene (CH₂=C=O) | A common fragmentation pathway for acetylated compounds. |
| [M-59]+ | Loss of the acetoxy group | Cleavage of the ester bond. |
| [M-Cl]+ | Loss of chlorine | Cleavage of the C-Cl bond. |
| 139 | [C₇H₄O₂Cl]+ | Fragment corresponding to the 2-chlorobenzoyl cation. |
| 121 | [C₇H₅O₂]+ | Fragment corresponding to the benzoyl cation after loss of the acetoxy group. |
| 111 | [C₅H₃NCl]+ | Fragment corresponding to the 2-chloro-3-pyridinyl cation. |
Rationale for Predictions: The fragmentation patterns are predicted based on the stability of the resulting carbocations and neutral losses. The loss of ketene from the acetyl group is a well-documented fragmentation pathway for compounds like aspirin. The cleavage of the ester and the C-Cl bonds are also expected due to their relative lability under EI conditions.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and various C-C and C-N stretching vibrations in the aromatic rings.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1760 | Ester C=O | Stretch |
| ~1690 | Ketone C=O | Stretch |
| ~1600, ~1470 | Aromatic C=C | Stretch |
| ~1200 | C-O (Ester) | Stretch |
| ~1100 | C-Cl | Stretch |
Rationale for Predictions: The presence of two distinct carbonyl groups (ester and ketone) will likely result in two strong absorption bands in the 1680-1770 cm⁻¹ region. The exact positions will depend on conjugation and electronic effects. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range. The C-O stretch of the ester and the C-Cl stretch will appear in the fingerprint region.
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended for the acquisition of spectral data for 3-(2-Acetoxybenzoyl)-2-chloropyridine.
¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
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Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.
Infrared (IR) Spectroscopy
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Sample Preparation:
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For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
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Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectral analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine. By leveraging established spectral data of its constituent fragments, we have forecasted the key features of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel pyridine-based compounds, enabling a more efficient and informed analytical workflow.
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